2-({1-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine
Description
2-({1-[(3,4-Dihydro-1H-2-benzopyran-1-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 5 and a piperidin-4-yloxy moiety at position 2. The piperidine ring is further functionalized with a 3,4-dihydro-1H-2-benzopyran (isochroman) group via a methylene linker. The isochroman moiety contributes lipophilicity, which may enhance membrane permeability, while the pyrimidine core offers opportunities for hydrogen bonding and π-π interactions in biological targets .
Properties
IUPAC Name |
2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)piperidin-4-yl]oxy-5-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-24-17-12-21-20(22-13-17)26-16-6-9-23(10-7-16)14-19-18-5-3-2-4-15(18)8-11-25-19/h2-5,12-13,16,19H,6-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAZQTXKMYIOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)CC3C4=CC=CC=C4CCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article examines the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core with methoxy and benzopyran moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:
This molecular structure suggests potential interactions with various biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with similar benzopyran derivatives, including:
- Antitumor Activity : Benzopyran compounds have been reported to exhibit significant antitumor properties. A review of 510 benzopyran compounds isolated from marine fungi indicated that approximately 33.9% demonstrated antitumor activity, with IC50 values often in the low micromolar range .
- Antibacterial Effects : About 32.7% of the benzopyran compounds showed antibacterial properties, targeting various bacterial strains effectively .
- Anti-inflammatory and Enzyme Inhibition : A smaller percentage exhibited anti-inflammatory effects (7.5%) and enzyme inhibitory activities (7.9%), which are crucial for therapeutic applications against chronic diseases .
The mechanisms through which 2-({1-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine exerts its biological effects are likely multifaceted:
- Interaction with Enzymes : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of steroid hormones. For instance, certain benzopyran derivatives demonstrated IC50 values ranging from 5.3 to 24.4 μM against these enzymes .
- Cell Cycle Arrest : Some studies suggest that benzopyran derivatives can induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
- Reactive Oxygen Species (ROS) Modulation : These compounds may also influence ROS levels within cells, contributing to their cytotoxic effects against cancer cells.
Case Study 1: Anticancer Activity
A study evaluated various benzopyran derivatives against multiple cancer cell lines (e.g., HL-60, K562). The results indicated that certain derivatives had IC50 values between 0.7 and 14 μM, showcasing potent anticancer activity . This suggests that the structural modifications in the compound may enhance its efficacy against specific cancer types.
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of benzopyran compounds derived from marine sources. The results showed significant inhibition of bacterial growth at concentrations as low as 6.71 mg/mL against biofilm-forming bacteria . Such findings underscore the potential application of this compound in treating infections caused by resistant bacterial strains.
Data Tables
| Biological Activity | Percentage (%) | Example IC50 Values (μM) |
|---|---|---|
| Antitumor | 33.9 | 0.7 - 14 |
| Antibacterial | 32.7 | 6.71 |
| Anti-inflammatory | 7.5 | Not specified |
| Enzyme inhibition | 7.9 | 5.3 - 24.4 |
Comparison with Similar Compounds
The compound belongs to a broader class of pyrimidine derivatives with piperidine or fused bicyclic substituents. Below is a comparative analysis with structurally related analogs:
Structural Analogues with Pyrimidine-Piperidine Scaffolds
Key Observations :
- Core Diversity: The target compound’s pyrimidine core contrasts with fused pyrido-pyrimidinones (e.g., pyrido[3,4-d]pyrimidin-4(3H)-one) and chromeno-pyrimidines, which exhibit enhanced planarity and conjugation .
- Substituent Effects : The isochroman-methyl group in the target compound differentiates it from analogs with benzodioxol (e.g., ) or chromene systems (e.g., ). These substituents modulate lipophilicity and steric bulk, influencing bioavailability and target binding.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The isochroman group in the target compound likely increases logP compared to analogs with polar piperazine or pyridyl substituents (e.g., ).
- Hydrogen-Bonding Capacity: The 5-methoxy and pyrimidine N-atoms provide H-bond acceptors, similar to 2-thioxo chromeno-pyrimidines (e.g., ).
- Bioavailability: Computational studies on chromeno-pyrimidines suggest good oral bioavailability due to moderate molecular weight (<500 Da) and balanced polarity . The target compound’s larger size (due to isochroman) may reduce permeability but enhance target affinity.
Patent and Clinical Relevance
- In contrast, simpler pyrimidin-2(1H)-ones (e.g., ) are studied for antimicrobial or anti-inflammatory applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
